molecular formula C9H12N5+ B13141736 Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- CAS No. 221549-69-5

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-

Cat. No.: B13141736
CAS No.: 221549-69-5
M. Wt: 190.23 g/mol
InChI Key: UNZHMSBRGSWUNL-UHFFFAOYSA-N
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Description

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- is a compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with a 2-ethyl-2H-tetrazol-5-yl group and a methyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- typically involves the reaction of pyridine derivatives with tetrazole compounds. One common method involves the reaction of 3-(2-ethyl-2H-tetrazol-5-yl) pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 3-(2-methyl-2H-tetrazol-5-yl)-1-methyl-
  • Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-ethyl-
  • Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-phenyl-

Uniqueness

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

221549-69-5

Molecular Formula

C9H12N5+

Molecular Weight

190.23 g/mol

IUPAC Name

3-(2-ethyltetrazol-5-yl)-1-methylpyridin-1-ium

InChI

InChI=1S/C9H12N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h4-7H,3H2,1-2H3/q+1

InChI Key

UNZHMSBRGSWUNL-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)C2=C[N+](=CC=C2)C

Origin of Product

United States

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